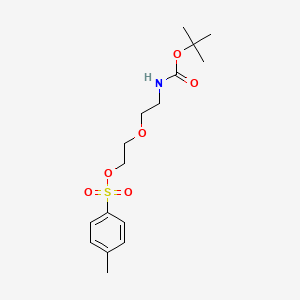

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .

Synthesis Analysis

The synthesis of this compound involves the use of tert-Butyl 4-(2-amino-ethyl)-benzoate . More detailed synthesis procedures may be found in technical documents and peer-reviewed papers .Molecular Structure Analysis

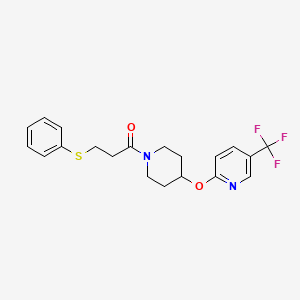

The molecular formula of this compound is C16H25NO6S . The InChI code is 1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3, (H,15,16) . The canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC(=O)OC©©C .Physical And Chemical Properties Analysis

The molecular weight of this compound is 359.4 g/mol . More detailed physical and chemical properties may be found in technical documents and peer-reviewed papers .Scientific Research Applications

Polymerization and Material Science

- Polymerization of Cysteine Functionalized Thiophenes : Research by Cagnoli et al. (2005) explored the polymerization pathways leading to polythiophenes containing units derived from tert-butoxycarbonyl protected compounds. The study highlighted the synthesis of copolymers with cysteine moieties and their ability to form chiral self-assembling structures, indicating potential applications in material science and polymer chemistry (Cagnoli et al., 2005).

Organic Synthesis and Chemical Properties

Oxoindole-linked α-Alkoxy-β-amino Acid Derivatives : Ravikumar et al. (2015) investigated structures of oxoindolyl α-hydroxy-β-amino acid derivatives, some of which involved tert-butoxycarbonyl protected compounds. This study provided insights into the diastereoselectivity of chemical reactions and the formation of hydrogen bonds in these compounds, relevant for organic synthesis and medicinal chemistry (Ravikumar et al., 2015).

Synthesis and Characterization of Chiral N-methyl-2-oxazolidinones : Kawano et al. (1997) described the synthesis of N-methyl-2-oxazolidinones from tert-butoxycarbonyl amino acid derivatives. This work is significant for understanding the chemical properties and potential applications of these compounds in organic chemistry (Kawano et al., 1997).

Advanced Catalysis and Chemical Reactions

- Sulfonated Schiff Base Copper(II) Complexes : A study by Hazra et al. (2015) examined the synthesis of Schiff base copper(II) complexes using tert-butoxycarbonyl protected compounds. These complexes were used as catalysts for alcohol oxidation, demonstrating the compound's role in advanced catalysis and chemical reaction studies (Hazra et al., 2015).

Nanotechnology and Drug Delivery

- Dual Responsive Nanoparticles for Drug Delivery : Yildirim et al. (2016) explored the design and synthesis of pH- and redox-responsive nanoparticles using a copolymer that included tert-butoxycarbonyl protected compounds. This research is relevant to the field of nanotechnology and drug delivery systems (Yildirim et al., 2016).

Safety and Hazards

Future Directions

The product has been discontinued , indicating that it may not be widely used in future research or applications.

Relevant Papers Relevant papers for further reading can be found at the provided references . These papers may provide more detailed information about the compound’s synthesis, properties, and applications.

Mechanism of Action

Target of Action

The primary targets of Tos-PEG2-NH-Boc are the E3 ubiquitin ligases and the target proteins . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

Tos-PEG2-NH-Boc interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for selectively degrading target proteins . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the degradation of the latter .

Biochemical Pathways

The key biochemical pathway involved in the action of Tos-PEG2-NH-Boc is the ubiquitin-proteasome system . This system is a crucial cellular pathway for protein degradation and regulation . By interacting with this pathway, Tos-PEG2-NH-Boc can selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have increased solubility and stability . These properties can enhance the bioavailability of the compound, making it more effective in its action.

Result of Action

The primary result of Tos-PEG2-NH-Boc’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target proteins involved .

Action Environment

The action, efficacy, and stability of Tos-PEG2-NH-Boc can be influenced by various environmental factors. For instance, the compound’s solubility can be significantly impacted by the solvent used . Furthermore, the compound’s stability can be affected by storage conditions .

properties

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6S/c1-13-5-7-14(8-6-13)24(19,20)22-12-11-21-10-9-17-15(18)23-16(2,3)4/h5-8H,9-12H2,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGNPGXHRHJTFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)

![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)

![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2361550.png)

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2361551.png)

![2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione](/img/structure/B2361556.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2361558.png)

![8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2361559.png)

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2361561.png)